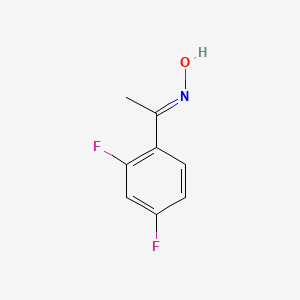

2',4'-Difluoroacetophenone oxime

Description

Significance of Oxime Functional Groups in Modern Organic Synthesis

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in modern organic synthesis. numberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comfiveable.mewikipedia.org This seemingly simple functional group offers a rich and varied chemistry, serving as a versatile intermediate for the synthesis of a multitude of other functional groups and complex molecules. numberanalytics.comnumberanalytics.com

One of the most significant applications of oximes lies in their ability to be transformed into other valuable chemical entities. For instance, they can be readily converted into amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comrsc.org This transformative potential makes them crucial building blocks in the construction of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The reactivity of the oxime group, including its participation in reactions like the Beckmann rearrangement to form amides, further underscores its importance in synthetic strategies. wikipedia.org Moreover, the formation of oxime radicals, or iminoxyl radicals, has opened up new avenues in organic synthesis, enabling oxidative cyclization and functionalization reactions. rsc.orgnih.gov

The "click chemistry" concept, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has also embraced oxime formation. rsc.org The efficiency and robustness of oxime ligation have made it a valuable tool in polymer science and for the development of dynamic materials. rsc.org

Contextualizing Substituted Acetophenone (B1666503) Oximes in Chemical Research

Within the broader field of oxime chemistry, substituted acetophenone oximes represent a significant and well-studied subclass. These compounds, derived from substituted acetophenones, have been the subject of extensive research due to their interesting chemical properties and potential applications. The synthesis of these oximes is generally straightforward, often involving the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base. researchgate.netrepec.orgarpgweb.com

A key feature of substituted acetophenone oximes is the potential for geometric isomerism (E/Z isomers) around the C=N double bond. nih.gov The relative orientation of the substituent on the phenyl ring and the hydroxyl group can influence the compound's physical and chemical properties. Research has shown that in many cases, a mixture of E and Z isomers is formed, with one isomer often predominating. arpgweb.comnih.gov The specific ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the acetophenone.

The functionalization of C-H bonds in acetophenone oximes has also emerged as an important area of research. rsc.org By using the oxime group as a directing group, chemists can achieve selective functionalization of otherwise unreactive C-H bonds, leading to the synthesis of complex and valuable molecules. rsc.org

Historical Development and Current Trends in Fluorinated Oxime Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Organofluorine chemistry has a rich history, with its industrial applications developing significantly over the past 80 years. nih.gov The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, have made fluorinated compounds highly sought after in various fields, including pharmaceuticals and materials science. nih.govresearchgate.net

The historical development of organofluorine chemistry began even before the isolation of elemental fluorine, with early examples of nucleophilic fluorination reactions. nih.gov Significant advancements were made during World War II, and since then, the field has continued to evolve with the development of new fluorination methods. nih.gov

Current trends in fluorinated oxime chemistry are driven by the increasing demand for novel fluorinated compounds with specific properties. nih.gov Researchers are actively exploring new and efficient methods for the selective incorporation of fluorine into organic molecules. nih.gov This includes the development of novel fluorinating reagents and strategies like deoxyfluorination and decarboxyfluorination. nih.gov The synthesis and study of fluorinated oximes, such as 2',4'-Difluoroacetophenone (B1293509) oxime, are part of this broader trend, as chemists seek to understand how the presence of fluorine atoms influences the reactivity and potential applications of these compounds. The unique electronic effects of fluorine can impact the properties of the oxime group, leading to new and potentially useful chemical behavior.

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name |

| 2',4'-Difluoroacetophenone oxime |

| 2',4'-Difluoroacetophenone |

| Acetophenone |

| 4-Methylacetophenone |

| 4-Hydroxyacetophenone |

| 4-Aminoacetophenone |

| 4-Nitroacetophenone |

| Terphthaloyl chloride |

| Phenylacetic acid |

| 2,2-Difluoroacetophenone |

| 2',3'-Difluoroacetophenone |

Table 2: Properties of 2',4'-Difluoroacetophenone

| Property | Value |

| Molecular Formula | C8H6F2O |

| Molecular Weight | 156.13 g/mol nih.gov |

| IUPAC Name | 1-(2,4-difluorophenyl)ethanone nih.gov |

| SMILES | CC(=O)C1=C(C=C(C=C1)F)F nih.gov |

| InChIKey | QEWHNJPLPZOEKU-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

149773-86-4 |

|---|---|

Molecular Formula |

C8H7F2NO |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

(NZ)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- |

InChI Key |

OHLLRZWRSGPPIJ-WZUFQYTHSA-N |

SMILES |

CC(=NO)C1=C(C=C(C=C1)F)F |

Isomeric SMILES |

C/C(=N/O)/C1=C(C=C(C=C1)F)F |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,4 Difluoroacetophenone Oxime

Precursor Synthesis: 2',4'-Difluoroacetophenone (B1293509)

The cornerstone of synthesizing the target oxime is the efficient production of its precursor, 2',4'-difluoroacetophenone. This section explores various routes to obtain this key intermediate.

Classical and Contemporary Approaches to 2',4'-Difluoroacetophenone Synthesis

The synthesis of 2',4'-difluoroacetophenone has been approached through several methods, ranging from classical electrophilic aromatic substitution reactions to more modern catalytic processes.

Friedel-Crafts Acylation: The most traditional and widely employed method is the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923). wikipedia.orgsigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction typically involves reacting 1,3-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst. google.com Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. google.comgoogle.com The reaction proceeds through the in-situ generation of an acylium ion, which then attacks the electron-rich 1,3-difluorobenzene ring to form the desired ketone. sigmaaldrich.com Despite the deactivating effect of the two fluorine atoms on the aromatic ring, the reaction can proceed with good yields. google.com

Synthesis from 2,4-Difluoroaniline (B146603): A more contemporary approach involves the synthesis of 2',4'-difluoroacetophenone from 2,4-difluoroaniline. google.com This method utilizes a reaction between 2,4-difluoroaniline, acetaldoxime (B92144), and copper sulfate (B86663). google.com This pathway represents an alternative to the Friedel-Crafts reaction, potentially avoiding some of the harsher conditions associated with strong Lewis acids. google.com

Optimization of Reaction Parameters and Yield Enhancement for Precursor Formation

To maximize the efficiency of 2',4'-difluoroacetophenone synthesis, careful optimization of reaction parameters is crucial.

For the Friedel-Crafts acylation , several factors can be fine-tuned to enhance the yield. One key parameter is the molar ratio of the reactants and the catalyst. It has been reported that using 1.2 to 5.0 moles of 1,3-difluorobenzene per mole of the acetylating agent can be beneficial. google.com In some cases, using an excess of 1,3-difluorobenzene can also serve as the solvent, eliminating the need for other, potentially more hazardous solvents. google.com The amount of Lewis acid catalyst, such as aluminum chloride, is also a critical factor, with ratios of 1 to 3 moles per mole of 1,3-difluorobenzene being explored. google.com

In the synthesis from 2,4-difluoroaniline , the pH of the reaction medium plays a vital role. Adjusting the pH to a range of 3-6, with an optimal value of 4, has been shown to be effective. google.com The molar feed ratio of the reactants is another parameter for optimization, with a preferable molar ratio of 2,4-difluoroaniline to acetaldoxime to copper sulfate being 1:1.2-1.5:0.1-0.15. google.com Post-reaction purification techniques, such as steam distillation followed by vacuum rectification, are also employed to obtain a high-purity product. google.com

Below is a table summarizing key reaction parameters for different synthetic routes to 2',4'-Difluoroacetophenone.

| Synthetic Route | Key Parameters | Optimal Conditions/Ranges | Reported Yield |

| Friedel-Crafts Acylation | Reactant Ratio (1,3-difluorobenzene:acetylating agent) | 1.2-5.0 : 1 | Up to 80-85% |

| Catalyst Ratio (AlCl₃:1,3-difluorobenzene) | 1-3 : 1 | ||

| Solvent | Excess 1,3-difluorobenzene | ||

| From 2,4-Difluoroaniline | pH | 3-6 (Optimal: 4) | High Yield Reported |

| Molar Feed Ratio (2,4-difluoroaniline:acetaldoxime:copper sulfate) | 1 : 1.2-1.5 : 0.1-0.15 |

Exploration of Sustainable and Efficient Synthetic Routes to 2',4'-Difluoroacetophenone

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient methods for synthesizing 2',4'-difluoroacetophenone.

The synthesis starting from 2,4-difluoroaniline is presented as a method with milder reaction conditions and simpler operation, avoiding the use of toxic and environmentally harmful solvents like carbon disulfide, which was used in earlier Friedel-Crafts procedures. google.comgoogle.com The industrial production of related compounds often utilizes solid acid catalysts, such as zeolites, for Friedel-Crafts type reactions, which are more environmentally friendly and easier to handle than traditional Lewis acids. wikipedia.org

The development of processes that avoid ozone-depleting substances (ODS) is another area of focus for sustainable chemistry. cas.cn For instance, the synthesis of related fluorinated ketones has been achieved from non-ODS precursors. cas.cn Continuous flow reactors, such as microchannel reactors, are also being explored for similar transformations, like the synthesis of 2,4-difluorobenzaldehyde (B74705) from 2,4-difluorotoluene, which can offer better temperature control and safety. chemicalbook.com These modern approaches highlight a shift towards more economical and ecologically sound manufacturing processes.

Oxime Formation from 2',4'-Difluoroacetophenone

Direct Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most straightforward and common method for preparing oximes from ketones is through a direct condensation reaction with a hydroxylamine derivative. This reaction involves treating 2',4'-difluoroacetophenone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. nih.gov The reaction is typically carried out in a suitable solvent, and often a base is added to neutralize the acid released from the hydroxylamine salt, thereby driving the reaction to completion. This method is a well-established and reliable way to form the C=N-OH functionality of the oxime.

A general representation of this reaction is provided below:

Reaction of 2',4'-Difluoroacetophenone with Hydroxylamine

| Reactant 1 | Reactant 2 | Product |

| 2',4'-Difluoroacetophenone | Hydroxylamine (or its salt) | 2',4'-Difluoroacetophenone oxime |

Catalytic Strategies for Facilitating Oxime Synthesis

To improve the efficiency and selectivity of oxime formation, various catalytic strategies have been developed. These methods often offer milder reaction conditions and can lead to higher yields and purity of the desired oxime.

One notable catalytic approach is ammoximation , which involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst. google.com Titanium-silicalite molecular sieves have proven to be effective catalysts for this transformation. google.comgoogle.com This method provides a direct route to the oxime from the ketone. The reaction is typically performed in the liquid phase at temperatures ranging from 40°C to 120°C. google.com

Other catalytic systems have also been explored for oxime synthesis in general, which could potentially be applied to 2',4'-difluoroacetophenone. These include the use of various transition metal catalysts and even metal-free organocatalysts. nih.govorganic-chemistry.org For example, copper-catalyzed systems have been developed for related transformations involving oxime derivatives. orgsyn.org The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, and ongoing research continues to identify more efficient and selective catalytic methods for oxime synthesis.

Stereochemical Control and Isomer Selective Synthesis of this compound (E/Z Isomerism)

The synthesis of this compound from the corresponding ketone and a hydroxylamine source typically results in a mixture of geometric isomers, designated as E and Z. The spatial arrangement of the hydroxyl group relative to the difluorophenyl group defines these isomers, which can exhibit different physical properties and chemical reactivity. Consequently, methods for controlling this stereochemical outcome are of significant interest.

A predominant strategy for obtaining a specific isomer involves the post-synthesis treatment of an E/Z mixture. One effective method for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions. google.comgoogleapis.com This process selectively precipitates the E isomer as an immonium salt complex. The Z isomer remaining in solution isomerizes to the more stable E form, which then also precipitates. Neutralization of the collected precipitate with a mild base, such as sodium carbonate or sodium bicarbonate solution, yields the E-oxime in high purity, often exceeding 98%. google.comgoogleapis.com

The general principle of this acid-catalyzed isomerization and selective precipitation is outlined in the table below.

Table 1: Acid-Catalyzed E-Isomer enrichment

| Step | Description | Reagents | Outcome |

|---|---|---|---|

| 1. Dissolution | An E/Z mixture of the aryl alkyl oxime is dissolved in an anhydrous organic solvent. | Anhydrous diethyl ether, etc. | Homogeneous solution of isomers. |

| 2. Acid Treatment | The solution is treated with an anhydrous protic or Lewis acid. | Anhydrous HCl, BF₃ | Precipitation of the E-isomer as a stable immonium salt. google.comgoogleapis.com |

| 3. Isomerization | The soluble Z-isomer equilibrates to the E-isomer, which subsequently precipitates. | - | Maximization of the E-isomer yield. google.com |

| 4. Neutralization | The filtered precipitate is neutralized with a dilute aqueous base. | 10% Na₂CO₃, NaHCO₃ | Liberation of the free E-oxime with >98% purity. google.comgoogleapis.com |

Other catalytic systems have also been explored for the stereoselective synthesis of oximes. For instance, the use of copper sulfate (CuSO₄) and potassium carbonate (K₂CO₃) can catalyze the reaction between ketones and hydroxylamine hydrochloride, offering a mild pathway to oxime formation, which in some cases can favor one isomer over the other. researchgate.net

Advanced Synthetic Protocols for this compound Derivatives

Building upon the core structure of this compound, advanced synthetic protocols enable the creation of diverse derivatives with modified functionalities. These methods often involve the reaction of the oxime's hydroxyl group or the activation of the N-O bond to construct more complex molecules.

A common derivatization is the formation of oxime esters and ethers. Oxime esters can be synthesized by reacting the oxime with acid chlorides or anhydrides. arpgweb.com For example, the reaction with acetic anhydride yields the corresponding O-acetyl oxime. prepchem.com Similarly, O-alkylation of the oxime with various alkyl halides, typically in the presence of a base, produces oxime ethers, which are a class of compounds investigated for various biological activities. uv.mxnih.gov

More sophisticated protocols leverage the oxime functionality as a precursor for heterocyclic systems or for bond-cleavage and rearrangement reactions. One such advanced method involves the synthesis of 1,2,4-oxadiazoles. This is achieved by reacting an N-acyl derivative of the oxime with an amidoxime, followed by cyclization. mdpi.com

Recent innovations in synthetic methodology have employed novel reagents to activate the N-O bond of oximes for further transformations. Sulfuryl fluoride (B91410) (SO₂F₂), a versatile and inexpensive reagent, has been used to mediate the ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes. beilstein-archives.orgbeilstein-journals.orgnih.gov This reaction proceeds through the in-situ formation of an oxime fluorosulfonate intermediate, which then undergoes a copper-catalyzed reaction to form δ-olefin-containing aliphatic nitriles with high E-selectivity at the newly formed double bond. beilstein-archives.orgbeilstein-journals.org While this specific protocol has been demonstrated on cyclic ketoximes, the underlying principle of SO₂F₂-mediated N-O bond activation represents a modern strategy that could be adapted for the derivatization of aryl alkyl oximes like this compound.

Table 2: Examples of Advanced Synthetic Protocols for Oxime Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Product Class |

|---|---|---|---|

| Oxime Esters | Acylation of the oxime hydroxyl group. | Acetic anhydride, Terphthaloyl chloride arpgweb.comprepchem.com | O-acyl oximes |

| Oxime Ethers | O-alkylation of the oxime in the presence of a base. | Alkyl halides, KOH uv.mx | O-alkyl oximes |

| 1,2,4-Oxadiazoles | Reaction of an activated acid with an amidoxime, followed by cyclization. | Carbonyl diimidazole (CDI), Amidoximes mdpi.com | Heterocyclic compounds |

| δ-Olefinic Nitriles | SO₂F₂-mediated ring-opening cross-coupling of cycloketone oximes with alkenes. | SO₂F₂, Cu(OTf)₂, DIPEA beilstein-archives.orgbeilstein-journals.org | Aliphatic nitriles |

These advanced protocols significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures.

Reactivity and Transformation Pathways of 2 ,4 Difluoroacetophenone Oxime

Rearrangement Reactions of 2',4'-Difluoroacetophenone (B1293509) Oxime

The structural framework of 2',4'-Difluoroacetophenone oxime is amenable to several types of rearrangement reactions, with the Beckmann rearrangement being the most prominent. These transformations are typically initiated by acidic conditions or the use of specific reagents that facilitate the migration of a group to an electron-deficient nitrogen atom.

Beckmann Rearrangement to Amide Products

The Beckmann rearrangement is a classic and widely utilized acid-catalyzed reaction that converts oximes into amides. wikipedia.orgorganic-chemistry.org In the case of this compound, this rearrangement leads to the corresponding N-aryl amide, a valuable structural motif in medicinal chemistry and materials science. The reaction is typically promoted by strong Brønsted or Lewis acids. wikipedia.orgcsbsju.edu

The mechanism of the Beckmann rearrangement of this compound is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, which transforms it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, which migrates from the carbon to the nitrogen atom. wikipedia.orgrsc.org This migration step results in the formation of a nitrilium ion intermediate. rsc.orgorganic-chemistry.org Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. masterorganicchemistry.com

Recent studies have explored alternative reagents to traditional strong acids for promoting the Beckmann rearrangement. For instance, the use of cyanuric chloride in N,N-dimethylformamide (DMF) has been shown to be effective for converting ketoximes to amides under mild, room temperature conditions. organic-chemistry.org This method proceeds through the formation of a Vilsmeier-Haack-type complex. organic-chemistry.org Another approach involves the use of sulfone iminium fluoride (B91410) (SIF) reagents, which can rapidly generate imidoyl fluoride intermediates from oximes. nih.govrsc.org These intermediates can then be converted to amides or other nitrogen-containing compounds. nih.govrsc.org

Table 1: Mechanistic Steps of the Beckmann Rearrangement

| Step | Description | Key Intermediates |

| 1 | Protonation of the oxime hydroxyl group by an acid catalyst. | Protonated oxime |

| 2 | Concerted migration of the anti-periplanar group to the nitrogen atom with simultaneous expulsion of water. | Nitrilium ion |

| 3 | Nucleophilic attack by water on the nitrilium ion. | Iminol intermediate |

| 4 | Tautomerization of the iminol to the more stable amide. | Amide product |

The regioselectivity of the Beckmann rearrangement is dictated by the stereochemistry of the oxime; specifically, the group that is anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.orgstackexchange.com In the case of unsymmetrical ketoximes, this can lead to the formation of two different amide products. However, the presence of fluorine atoms on the aromatic ring of this compound can influence the electronic properties of the molecule and potentially affect the migratory aptitude of the aryl group.

While the fundamental principle of anti-migration holds, the electronic effects of the fluorine substituents can play a role. Fluorine is a strongly electronegative atom, and its presence on the phenyl ring can decrease the electron density of the ring, potentially making the aryl group a less favorable migrating group compared to an unsubstituted phenyl group. However, the stereochemistry of the oxime remains the primary determinant of the rearrangement's outcome. The (E)- and (Z)-isomers of the oxime will lead to different regioisomeric amide products. It has been noted that under the acidic conditions often employed for the Beckmann rearrangement, isomerization between the (E)- and (Z)-oximes can occur, leading to a loss of stereospecificity and the formation of a mixture of products. ambeed.com

Recent advancements have shown that photocatalyzed isomerization of oximes using visible light can provide access to the less stable Z-isomer, which can then undergo a Beckmann rearrangement with reversed regioselectivity, favoring the migration of alkyl groups over aryl groups. nih.gov This highlights the critical role of oxime stereochemistry in controlling the outcome of the rearrangement.

Other Electrophilic and Nucleophilic Rearrangements

While the Beckmann rearrangement is the most studied rearrangement of this compound, other electrophilic and nucleophilic rearrangements are theoretically possible, though less commonly reported in the literature for this specific compound. Electrophilic rearrangements, similar to the pinacol (B44631) rearrangement, could be envisioned under strongly acidic conditions, potentially involving the migration of a carbon group to an electron-deficient center. csbsju.educsbsju.edu Nucleophilic rearrangements are less common for oximes but could potentially be induced by specific reagents that activate the molecule for such transformations.

Radical Mediated Transformations of this compound

In addition to ionic rearrangement pathways, this compound can undergo transformations involving radical intermediates. These reactions are typically initiated by light, heat, or radical initiators and can lead to unique products not accessible through ionic pathways.

N-O Bond Fragmentation and Generation of Iminyl Radicals

A key feature of oxime chemistry is the relative weakness of the N-O bond, which can be cleaved under certain conditions to generate radical species. mdpi.com The fragmentation of the N-O bond in this compound leads to the formation of an iminyl radical. nih.govresearchgate.net Iminyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including intramolecular cyclizations and intermolecular additions. nih.govnih.gov

The generation of iminyl radicals from oximes can be achieved through various methods. One approach involves the treatment of iminoxyl species with an oxygen acceptor like triphenylphosphine (B44618) (PPh3), which results in oxygen atom transfer and the formation of the corresponding iminyl radical. researchgate.net Another strategy for the oxidative generation of iminyl radicals is through the silver-catalyzed decarboxylation of readily available α-imino-oxy acids. nih.gov Additionally, the fragmentation of oximes can be induced under mass spectrometry conditions, where the McLafferty rearrangement is a prominent fragmentation pathway. nih.govresearchgate.net The base-catalyzed fragmentation of oximes derived from electron-poor aromatic aldehydes has also been reported. nih.gov

Intermolecular and Intramolecular Radical Cascade Reactions

The oxime moiety of this compound can serve as a precursor to iminyl radicals, which are key intermediates in various radical cascade reactions. These reactions can proceed through either intermolecular or intramolecular pathways, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Iminoxyl radicals, generated from oximes, are versatile intermediates in organic synthesis. nih.gov The delocalization of the unpaired electron between the nitrogen and oxygen atoms allows them to react as either N- or O-radicals. nih.gov In intermolecular reactions, the formation of a C–O bond is typically favored. nih.gov Intramolecular reactions, however, often lead to the formation of five-membered rings, such as isoxazolines (via C–O bond formation) or cyclic nitrones (via C–N bond formation). nih.gov

A significant application of these radical reactions is the synthesis of heterocyclic compounds. For instance, unsaturated oximes can undergo intramolecular cyclization to form isoxazolines. nih.gov This transformation can be initiated by various methods, including the addition of an electrophile to the double bond, followed by nucleophilic attack from the oxime group. nih.gov

One notable example of an intramolecular radical cascade involves the cyclization of an iminyl radical followed by an ipso-1,4-aryl migration. This has been demonstrated in the asymmetric synthesis of 3,3-difluoro-2-propanoylbicyclo[3.3.0]octanes, highlighting the potential of radical cascades in constructing complex, fluorinated bicyclic systems. worktribe.com Although this specific example does not use this compound, it showcases a relevant transformation for structurally similar fluorinated compounds.

The generation of iminyl radicals from oximes can also be achieved through photocatalytic deoxygenation using trivalent phosphines. The subsequent 5-exo-trig cyclization of the iminyl radical leads to the formation of pyrrolines. nih.gov

Photochemical and Photobiocatalytic Activation of Oximes

Photochemical methods provide a powerful tool for the activation of oximes, including this compound, enabling a variety of chemical transformations. These reactions often proceed under mild conditions and allow for unique reactivity patterns.

Visible-light photocatalysis has emerged as a highly effective strategy for the direct functionalization of unactivated alkenes using oxime-based bifunctional reagents. mdpi.com This approach allows for the rapid construction of multi-functional and complex molecular architectures. mdpi.com For example, oxime ethers can be used as bifunctional reagents in the photochemical oximesulfonylation of olefins under metal-free conditions, leading to the concomitant formation of C-S and C-C bonds. mdpi.com

Furthermore, the photoreductive transformation of fluorinated acetophenone (B1666503) derivatives on titanium dioxide (TiO2) has been investigated. nih.gov In these studies, UV irradiation of fluorinated acetophenones in the presence of TiO2 can lead to either defluorination or reduction of the carbonyl group, depending on the specific substrate. nih.gov For instance, 2-monofluoromethyl acetophenone primarily undergoes defluorination, while 2,2-difluoromethyl acetophenone yields both defluorinated ketones and a hydrogenated alcohol. nih.gov These transformations are initiated by electron transfer from the TiO2 surface to the adsorbed acetophenone derivative. nih.gov

The combination of photochemistry and biocatalysis, known as photobiocatalysis, is a growing field with potential applications for oxime activation. While specific examples involving this compound are not yet prevalent, the principles of photobiocatalysis suggest that light-activated enzymes could be employed for novel transformations of this compound.

Catalytic Reactions Involving this compound

Catalytic methods, particularly those employing transition metals and enzymes, offer efficient and selective routes for the transformation of this compound. These reactions are pivotal for creating valuable, structurally diverse fluorinated compounds.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a versatile platform for the functionalization of this compound, primarily through the activation of C-H bonds. The oxime group often acts as a directing group, guiding the metal catalyst to a specific position on the aromatic ring to ensure high regioselectivity.

Ortho-C-H Activation and Functionalization Strategies

The oxime ether moiety is a well-established directing group for ortho-C-H activation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds at the position ortho to the oxime-bearing substituent. whiterose.ac.ukyale.edu This strategy has been widely used in reactions catalyzed by palladium and rhodium. whiterose.ac.uk

Palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with aryl pinacol boronic esters is an efficient method for synthesizing biaryl derivatives. researchgate.net Similarly, palladium-catalyzed amination reactions have been developed for the functionalization of heterocycles. researchgate.net

Rhodium catalysts are also highly effective for C-H activation directed by oxime groups. For example, Rh(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes proceeds under relatively mild conditions. whiterose.ac.uknih.gov An efficient Rh/O2 catalytic system has also been developed for oxidative C-H activation/annulation reactions, leading to a broad range of isoquinolinium salts. whiterose.ac.uk

The table below summarizes representative transition metal-catalyzed ortho-C-H functionalization reactions of oxime derivatives, which are analogous to potential transformations of this compound.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(OAc)2 / Sparteine | Acetophenone O-methyl oxime | Ethyl acrylate | ortho-Alkenylated acetophenone oxime | whiterose.ac.uk |

| [Cp*RhCl2]2 / NaOAc | Aryl ketone O-acyloxime | Internal alkyne | Isoquinoline | nih.gov |

| Rh(I)/bisphosphine/K3PO4 | Benzimidazole | Michael acceptor | Branched C-H alkylated benzimidazole | |

| Pd(OAc)2 / Cu(OAc)2 | Acetophenone oxime | Arylboronic acid | ortho-Arylated acetophenone oxime | whiterose.ac.uk |

Difluoromethylation and Related Fluorine-Incorporating Reactions

Given the existing difluoro-substituents on the aromatic ring of this compound, further fluorine-incorporating reactions, such as difluoromethylation, can lead to highly fluorinated molecules with unique properties.

Visible light-induced radical cascade reactions have been developed for the difluoromethylation and cyclization of unactivated alkenes. While not directly employing this compound, these methods showcase the potential for introducing additional fluorinated motifs into related structures. Electrochemical oxidative radical cascade reactions also provide a pathway for the synthesis of difluoromethylated benzoxazines from olefinic amides using CF2HSO2Na as the difluoromethylation reagent.

Biocatalytic Reductions and Other Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative for the transformation of this compound, particularly for the synthesis of chiral amines. Enzymes such as ketoreductases, transaminases, and reductive aminases are capable of mediating these transformations with high efficiency and stereoselectivity. nih.gov

The reduction of the oxime C=N bond can lead to the formation of a primary amine. Ene-reductases (ERs) have been found to catalyze the reduction of oximes to the corresponding amines. This represents a promiscuous activity for ERs, which are typically known for reducing activated alkenes.

A key application is the synthesis of chiral β-fluoroamines through the reductive amination of α-fluoroacetophenones. Reductive aminase enzymes (RedAms) from fungal species have been successfully applied to the reductive amination of α-fluoroacetophenones using ammonia (B1221849), methylamine, or allylamine (B125299) as the amine donor. nih.gov These reactions can produce β-fluoro primary or secondary amines with high conversion rates and excellent enantiomeric excess. nih.gov

The table below presents data on the biocatalytic reductive amination of various fluorinated acetophenones, which serves as a model for the potential enzymatic transformation of this compound.

| Substrate | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Product | Reference |

| 2-Fluoroacetophenone | RedAm | Methylamine | >99 | 99 | (R)-N-Methyl-1-(2-fluorophenyl)ethanamine | nih.gov |

| 3-Fluoroacetophenone | RedAm | Methylamine | >99 | 99 | (R)-N-Methyl-1-(3-fluorophenyl)ethanamine | nih.gov |

| 4-Fluoroacetophenone | RedAm | Methylamine | >99 | 99 | (R)-N-Methyl-1-(4-fluorophenyl)ethanamine | nih.gov |

| 2,4-Difluoroacetophenone | RedAm | Methylamine | 98 | 98 | (R)-N-Methyl-1-(2,4-difluorophenyl)ethanamine | nih.gov |

| 2-Fluoroacetophenone | RedAm | Allylamine | >99 | 99 | (R)-N-Allyl-1-(2-fluorophenyl)ethanamine | nih.gov |

| 4-Fluoroacetophenone | RedAm | Allylamine | >99 | 99 | (R)-N-Allyl-1-(4-fluorophenyl)ethanamine | nih.gov |

| 2,4-Difluoroacetophenone | RedAm | Allylamine | 94 | 99 | (R)-N-Allyl-1-(2,4-difluorophenyl)ethanamine | nih.gov |

Cycloaddition Chemistry of this compound Derivatives

While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity of its derivatives can be inferred from the well-established chemistry of related fluorinated nitrones and other oxime derivatives. The primary cycloaddition pathway for oxime derivatives involves their conversion to nitrones, which are versatile 1,3-dipoles.

Nitrones, generated from the corresponding oximes, readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. rsc.orgmdpi.com This type of reaction is a powerful tool in organic synthesis for constructing complex molecular architectures. rsc.org The presence of fluorine atoms on the aromatic ring of the nitrone derived from this compound is expected to influence the regioselectivity and stereoselectivity of the cycloaddition due to electronic and steric effects. uzh.chuzh.ch For instance, fluorinated nitrones have been shown to react regioselectively with thioketones to form 1,4,2-oxathiazolidines. uzh.chuzh.ch

The general scheme for the 1,3-dipolar cycloaddition of a nitrone derived from an acetophenone oxime is depicted below:

Scheme 1: General representation of a [3+2] cycloaddition reaction of a nitrone with an alkene to form an isoxazolidine.

Beyond the common [3+2] cycloadditions, other cycloaddition pathways could be accessible to derivatives of this compound, depending on the reaction conditions and the nature of the reacting partner.

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is a crucial strategy to enhance the analytical utility of compounds like this compound. By modifying its chemical structure, properties such as volatility, thermal stability, and chromatographic behavior can be improved, facilitating its detection, quantification, and separation.

Development of Analytical Derivatization Methods (e.g., silylation, acylation, alkylation)

Several derivatization techniques are commonly employed for oximes to make them amenable to various analytical methods, particularly gas chromatography (GC).

Silylation: This is a widely used method to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as oximes. wikipedia.org The hydroxyl group of the oxime is converted into a silyl (B83357) ether. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (B44280) (HMDS). researchgate.net The silylation of oximes has been shown to be an effective derivatization technique for GC analysis. oup.com

Acylation: Acylation involves the reaction of the oxime's hydroxyl group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an ester. This derivatization can improve chromatographic properties and introduce a chromophore for enhanced detection. For instance, acetophenone oximes have been reacted with terphthaloyl chloride to form bridged oxime esters.

Alkylation: The hydroxyl group of an oxime can also be alkylated to form an ether. This derivatization can enhance stability and alter chromatographic retention times.

The following table summarizes common derivatization reactions applicable to oximes:

| Derivatization Method | Reagent Example | Derivative Formed | Purpose |

| Silylation | N,O-bis(trimethylsilyl)acetamide (BSA) | Silyl Ether | Increase volatility and thermal stability for GC |

| Acylation | Acetic Anhydride | Ester | Improve chromatographic properties, add chromophore |

| Alkylation | Methyl Iodide | Ether | Enhance stability, alter retention time |

Derivatization for Chromatographic Resolution and Separation of Isomers

The presence of the C=N double bond in this compound allows for the existence of (E) and (Z) geometric isomers. The separation of these isomers can be challenging but is often crucial for accurate quantification and characterization. Derivatization can be a key tool to achieve this separation.

The introduction of a bulky derivatizing group can accentuate the structural differences between the (E) and (Z) isomers, leading to better resolution in chromatographic techniques like high-performance liquid chromatography (HPLC) and GC. nih.gov For example, the separation of silylated oxime isomers by high-resolution gas chromatography has been successfully demonstrated. oup.com The choice of the derivatizing agent and the chromatographic conditions, including the stationary phase and mobile phase, are critical for achieving optimal separation of fluorinated isomers. nih.govscispace.com

Synthesis of Spectroscopically Active Derivatives for Detection and Quantification

To enhance the detectability and facilitate the quantification of this compound, especially at low concentrations, it can be derivatized with a reagent that introduces a spectroscopically active tag. This is particularly useful for techniques like fluorescence spectroscopy and UV-Vis spectrophotometry.

The table below provides examples of derivatization for enhanced detection:

| Detection Method | Derivatization Strategy | Example Reagent/Moiety |

| Fluorescence Spectroscopy | Introduction of a fluorophore | Dansyl chloride |

| UV-Vis Spectrophotometry | Introduction of a chromophore | 2,4-Dinitrophenylhydrazine |

| Mass Spectrometry | Introduction of a readily ionizable group | Pyridinium group |

By employing these derivatization strategies, the analytical capabilities for studying this compound can be significantly expanded, enabling more sensitive and selective detection and quantification in various research applications.

Advanced Spectroscopic and Structural Characterization of 2 ,4 Difluoroacetophenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2',4'-Difluoroacetophenone (B1293509) oxime in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional correlation spectra, a complete assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum of 2',4'-Difluoroacetophenone oxime provides critical information about the electronic environment of the hydrogen atoms. The spectrum is expected to show three main regions of interest: the aliphatic methyl protons, the aromatic protons, and the labile oxime hydroxyl proton.

The methyl (CH₃) protons are anticipated to appear as a singlet at approximately 2.30 ppm, consistent with typical acetophenone (B1666503) oxime structures. rsc.org The aromatic region is more complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling. organicchemistrydata.org Three distinct signals are expected for the aromatic protons (H-3', H-5', and H-6'). The proton at the 6' position (H-6') is expected to be a triplet of doublets, coupling to the adjacent H-5' proton and the fluorine atoms at the 2' and 4' positions. The H-5' and H-3' protons will also exhibit complex splitting patterns due to their coupling with adjacent protons and fluorine atoms. The oxime hydroxyl (-NOH) proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~2.30 | s (singlet) | - |

| H-3' | ~7.00 - 7.20 | m (multiplet) | J(H-F), J(H-H) |

| H-5' | ~6.90 - 7.10 | m (multiplet) | J(H-F), J(H-H) |

| H-6' | ~7.40 - 7.60 | m (multiplet) | J(H-F), J(H-H) |

| NOH | Variable | br s (broad singlet) | - |

Note: Predicted values are based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum is essential for mapping the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached functional groups and, most notably, by the fluorine substituents. rsc.org

The C=N carbon of the oxime is expected to appear downfield, typically in the range of 150-158 ppm. chemicalbook.comspectrabase.com The methyl carbon (CH₃) will be found in the upfield region, around 12-15 ppm. rsc.org The six aromatic carbons will resonate between 100 and 165 ppm. The carbons directly bonded to fluorine (C-2' and C-4') will show large one-bond coupling constants (¹JCF) and will be shifted significantly downfield due to the high electronegativity of fluorine. Other aromatic carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| CH₃ | ~12 - 15 | - |

| C-1' | ~120 - 125 | ²JCF ≈ 15-25 |

| C-2' | ~160 - 165 | ¹JCF ≈ 240-260 |

| C-3' | ~104 - 108 | ²JCF ≈ 20-30 |

| C-4' | ~162 - 167 | ¹JCF ≈ 245-265 |

| C-5' | ~112 - 116 | ³JCF ≈ 5-10 |

| C-6' | ~130 - 134 | ³JCF ≈ 5-10 |

| C=N | ~150 - 158 | ⁴JCF ≈ 2-4 |

Note: Predicted values are based on analogous compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms within a molecule. Since the two fluorine atoms in this compound are in chemically non-equivalent positions (ortho and para to the substituent), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. researchgate.net

The chemical shifts of these fluorine atoms are sensitive to their local electronic environment. cas.cnnih.gov The F-2' signal is expected to be at a different chemical shift than the F-4' signal. Each signal would likely appear as a complex multiplet due to couplings to the aromatic protons (³JHF and ⁴JHF) and to the other fluorine atom (⁵JFF).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| F-2' | ~ -110 to -115 |

| F-4' | ~ -105 to -110 |

Note: Predicted values are based on related fluoroaromatic compounds. Actual experimental values may vary.

While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for the unambiguous assignment of the complex spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity between adjacent aromatic protons, for instance, showing a cross-peak between the H-5' and H-6' signals, helping to trace the sequence of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals for the methyl, H-3', H-5', and H-6' to their corresponding carbon signals in the ¹³C NMR spectrum, simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for elucidating the complete molecular structure by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comyoutube.com Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (CH₃) to the imine carbon (C=N) and the C-1' aromatic carbon.

Correlations from the aromatic protons (e.g., H-6') to adjacent and geminal carbons (e.g., C-1', C-2', C-5'), confirming the substitution pattern on the difluorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₈H₇F₂NO. The calculated exact mass serves as definitive proof of the compound's elemental composition, distinguishing it from any other compounds that may have the same nominal mass.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| C₈H₇F₂NO | 171.0495 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and for separating and identifying its geometric isomers. The synthesis of acetophenone oximes often results in a mixture of E (anti-phenyl) and Z (syn-phenyl) isomers. nih.gov The separation of these isomers is achievable by GC, where they exhibit different retention times due to subtle differences in their physical properties.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation of the E and Z isomers of substituted acetophenone oximes has been demonstrated, with the relative proportions being dependent on the reaction conditions and the specific substituents on the aromatic ring. nih.govarpgweb.com For instance, in the case of acetophenone oxime itself, a mixture of E and Z isomers in a ratio of approximately 8:1 has been reported. arpgweb.commisuratau.edu.ly

Table 1: Hypothetical GC-MS Data for this compound Isomers

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

| Z-2',4'-Difluoroacetophenone oxime | 12.5 | 171 (M+), 154, 139, 123, 109 |

| E-2',4'-Difluoroacetophenone oxime | 12.8 | 171 (M+), 154, 139, 123, 109 |

Note: This table is illustrative and based on general principles of GC-MS analysis of similar compounds. Actual values would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in more complex matrices, such as biological fluids or environmental samples, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. nih.govresearchgate.net LC-MS is particularly advantageous for compounds that are non-volatile or thermally labile, which can sometimes be a concern for oximes. researchgate.net

The LC system separates the components of the mixture based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer for detection and identification. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and sensitivity, making it suitable for quantifying low levels of the compound in a complex background. nih.gov

While specific LC-MS studies on this compound are not detailed in the provided search results, the general applicability of LC-MS for the analysis of a wide range of organic molecules, including those with similar functional groups, is well-established. sigmaaldrich.com For example, LC-MS has been effectively used to analyze metabolites of other complex organic compounds, demonstrating its utility in tracking the fate of such molecules in various systems. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=N, and C-F functional groups. The broad absorption band for the O-H stretch of the oxime group typically appears in the region of 3100-3500 cm⁻¹. The C=N stretching vibration is expected in the range of 1620-1690 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions, typically in the 1000-1400 cm⁻¹ region. The IR spectrum of the parent compound, acetophenone oxime, shows characteristic peaks that can be used as a reference. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N bond, being polarizable, should give a strong Raman signal. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3100-3500 (broad) |

| C=N | Stretching | 1620-1690 |

| C-F | Stretching | 1000-1400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

Note: This table is based on characteristic vibrational frequencies for these functional groups.

X-ray Diffraction Analysis for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. This technique can unambiguously establish the stereochemistry, including the configuration (E or Z) of the oxime group, and provide detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been specifically reported in the search results, studies on other substituted acetophenone oximes have been published. amazonaws.com For instance, the crystal structure of 4-bromoacetophenone oxime was determined, revealing details of its molecular geometry and intermolecular hydrogen bonding. amazonaws.com Similarly, the crystal structure of 2-hydroxy-2-phenylacetophenone oxime has been elucidated. researchgate.net These studies demonstrate the utility of X-ray crystallography in understanding the solid-state structure of oximes and show that intermolecular hydrogen bonding often plays a significant role in their crystal packing. nih.gov The determination of the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor also highlights the power of this technique. mdpi.com

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are formed)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if it were to be derivatized with a chiral reagent, or if a chiral center were introduced into the molecule, chiroptical spectroscopy would be an essential tool for assigning the absolute configuration of the resulting stereoisomers.

The catalytic asymmetric hydrogenation of oximes can lead to the formation of chiral amines, and the stereochemical outcome of such reactions is of significant interest. rsc.org Although no specific studies on chiral derivatives of this compound were found, the principles of chiroptical spectroscopy would apply. The Cotton effect observed in the CD spectrum, which corresponds to the absorption bands of the chromophores in the molecule, can be used to determine the stereochemistry of the newly formed chiral center.

Computational and Mechanistic Investigations of 2 ,4 Difluoroacetophenone Oxime Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it well-suited for studying complex organic reactions.

The process involves locating the transition state structures, which are saddle points on the potential energy surface, and then confirming them through vibrational frequency calculations. coe.edu A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This level of detail allows for a three-dimensional visualization and interpretation of how reactants are transformed into products. coe.edu

| Parameter | Description | Significance in Mechanism Elucidation |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | Determines the steric and electronic interactions that govern the reaction pathway. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Indicates the kinetic feasibility of a reaction step; a lower activation energy corresponds to a faster rate. |

| Reaction Energy (ΔG) | The free energy difference between the reactants and the products. | Determines the thermodynamic favorability of the overall reaction. |

| Imaginary Frequency | A negative vibrational frequency calculated for a stationary point on the potential energy surface. | Confirms that the located structure is a true transition state and not a minimum. |

DFT calculations can accurately predict the selectivity of a reaction, including regioselectivity, chemoselectivity, and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most favorable one can be identified. For example, in a reaction with multiple potential products, the product formed via the transition state with the lowest energy will be the major product.

In the context of stereochemistry, DFT can be used to rationalize and predict the diastereomeric or enantiomeric outcome of a reaction. For acetophenone-derived reactions, DFT analysis has shown that unfavorable steric interactions in a minor transition state can lead to a preference for the formation of the major diastereomer through a lower-energy transition state. researchgate.net The energy difference between competing transition states, even a few kcal/mol, can significantly influence the observed product distribution. researchgate.net

Molecules can exist in various conformations and as different isomers (e.g., E/Z isomers for oximes). DFT calculations are employed to explore the conformational landscape and determine the relative stabilities of these different forms. By calculating the energies of various conformers and isomers, the most stable structures can be identified. This information is crucial as the reactivity of a molecule can be highly dependent on its ground-state conformation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including but not limited to DFT, provide a deep understanding of the electronic structure of 2',4'-Difluoroacetophenone (B1293509) oxime. These calculations can determine various electronic properties that are key to predicting reactivity.

Key electronic properties and their implications for reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape relate to its ability to accept electrons (electrophilicity).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, further refining the understanding of its electronic structure and reactivity.

First-principles DFT calculations have been successfully used to elucidate the catalytic mechanism of various reactions by calculating the binding energies of reaction intermediates. rsc.org This approach can predict whether a particular reaction is likely to be active and can even suggest the reaction pathway. rsc.org

Molecular Dynamics Simulations for Dynamic Reaction Pathways

While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the dynamic evolution of a chemical system over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and reacts in a more realistic, dynamic environment.

For 2',4'-Difluoroacetophenone oxime, MD simulations could be used to:

Sample a wide range of conformations and identify the most populated ones.

Simulate the reaction process in the presence of solvent molecules, providing a more accurate picture of the reaction pathway.

Investigate the influence of temperature and pressure on the reaction dynamics.

Kinetic Isotope Effect (KIE) Studies to Identify Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental and computational tool for elucidating reaction mechanisms. wikipedia.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org A significant primary KIE is often indicative that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. princeton.eduepfl.ch

Computational methods, particularly DFT, can be used to predict KIEs. rutgers.edu By calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the isotopic systems in the ground state and the transition state is the primary contributor to the KIE.

| Type of KIE | Observation (kH/kD) | Interpretation |

| Normal Primary KIE | > 1 (typically 2-7) | C-H bond breaking occurs in the rate-determining step. epfl.ch |

| No KIE | ≈ 1 | C-H bond breaking is not involved in the rate-determining step. epfl.ch |

| Inverse KIE | < 1 | Often indicates the formation of a new, stronger bond to hydrogen in the transition state or a pre-equilibrium before the rate-determining step. rutgers.edu |

Applications of 2 ,4 Difluoroacetophenone Oxime in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate for Nitrogen-Containing Compounds

The oxime functional group (C=N-OH) is a cornerstone of synthetic organic chemistry, serving as a gateway to a multitude of nitrogen-containing molecules. ijprajournal.comwikipedia.org 2',4'-Difluoroacetophenone (B1293509) oxime leverages this reactivity, providing pathways to amides, nitriles, amines, and complex heterocyclic systems, all bearing the synthetically useful 2,4-difluorophenyl moiety.

The most prominent reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation that converts an oxime into a substituted amide. wikipedia.orgorganic-chemistry.org This reaction is a fundamental tool for C-N bond formation. In the case of 2',4'-Difluoroacetophenone oxime, the rearrangement would yield N-(2,4-difluorophenyl)acetamide.

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydration of this intermediate leads to the final amide product. masterorganicchemistry.com A variety of acidic catalysts can promote this rearrangement, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org

Table 1: General Conditions for Beckmann Rearrangement of Ketoximes

| Catalyst/Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|

| Strong Acids (e.g., H₂SO₄, PPA) | Typically elevated temperatures | Amide | wikipedia.org |

| Phenyl Dichlorophosphate | Ambient temperature in acetonitrile | Amide | nih.gov |

| Cyanuric Chloride / Zinc Chloride | Catalytic, mild conditions | Amide/Lactam | wikipedia.org |

While specific studies detailing the Beckmann rearrangement of this compound are not prevalent in the provided results, the general principles strongly support its viability as a precursor to N-(2,4-difluorophenyl)acetamide. This product serves as a valuable building block itself, incorporating a difluorinated aromatic ring into more complex structures.

Oximes derived from aldehydes (aldoximes) are commonly dehydrated to form nitriles (R-C≡N). organic-chemistry.orghighfine.com While this compound is a ketoxime, certain rearrangement or fragmentation reactions can also lead to nitrile formation, although this is less direct than the dehydration of aldoximes. For instance, a variation of the Beckmann reaction, known as the Beckmann fragmentation, can occur if the migrating group is capable of stabilizing a positive charge.

More direct methods for converting oximes to nitriles involve various dehydrating agents. highfine.comgoogle.com Reagents like thionyl chloride, phosphorus pentachloride, or milder systems such as oxalyl chloride/DMSO are effective for this transformation. organic-chemistry.orggoogle.com The reaction of an oxime with chlorosulfonic acid in toluene (B28343) has also been shown to be an efficient system for the dehydration of aldoximes to nitriles. ionike.com

The reduction of the C=N bond in an oxime provides a direct route to primary amines. This transformation is a crucial method for amine synthesis. youtube.com The reduction of this compound would yield 1-(2,4-difluorophenyl)ethanamine, a chiral amine that is a valuable synthon in pharmaceutical chemistry. Common reducing agents for this conversion include catalytic hydrogenation (e.g., H₂ with a Palladium or Nickel catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

The conversion of alcohols to amines often proceeds through intermediates like halides or sulfonates, followed by substitution with an amine source. chemistrysteps.com However, the direct reduction of an oxime, which can be readily prepared from the corresponding ketone (2',4'-Difluoroacetophenone), offers a more streamlined process. organic-chemistry.org

Furthermore, engineered enzymes, such as amine dehydrogenases (AmDHs), are being developed for the asymmetric reductive amination of ketones, offering a biocatalytic route to chiral amines and amino alcohols. nih.gov While not explicitly demonstrated for this substrate, such biocatalytic methods represent a modern approach to synthesizing enantiomerically pure amines from ketone precursors.

Oxime derivatives are versatile starting materials for constructing nitrogen-containing heterocycles (azaheterocycles). orgsyn.org These reactions often proceed through transition-metal-catalyzed cyclization pathways. For instance, palladium-catalyzed reactions of olefinic oxime derivatives can yield various heterocycles, including pyrroles and pyridines, through intramolecular amination.

The 2',4'-difluorophenyl group of the oxime can be incorporated into various heterocyclic scaffolds, which is of significant interest in medicinal chemistry due to the favorable properties often imparted by fluorine atoms. nih.gov For example, the ketone precursor, 2',4'-Difluoroacetophenone, can be used to synthesize fluorinated triazole-containing compounds, which are known antifungal agents. ossila.com By extension, the oxime derivative can participate in cyclization reactions to form other azaheterocycles, such as quinazolines or benzodiazepinones, by reacting with appropriate binucleophilic partners. nih.govnih.gov

Table 2: Examples of Azaheterocycle Synthesis from Oxime Derivatives

| Reactant Type | Catalyst/Conditions | Heterocycle Formed | Reference |

|---|---|---|---|

| Olefinic Oxime Derivatives | Pd(PPh₃)₄, Et₃N | Pyrroles, Pyridines, Isoquinolines | |

| α,β-Unsaturated Oximes + Alkenylboronic Acid | Copper-catalyzed [4+2] annulation | Pyridines | orgsyn.org |

| Ketone + Benzamidine | Base-catalyzed condensation/cyclization | Pyrimidines | nih.gov |

Contributions to the Field of Fluorine Chemistry and Fluorinated Building Blocks

The presence of two fluorine atoms on the aromatic ring of this compound is its most defining feature. Fluorinated organic compounds are of immense importance, particularly in the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of molecules.

This compound serves as a valuable fluorinated building block. The 2,4-difluorophenyl group is retained throughout many of the transformations discussed, allowing for the introduction of this desirable motif into a wide array of molecular architectures. The parent ketone, 2',4'-Difluoroacetophenone, is a known intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals. The oxime derivative extends this utility, providing access to nitrogen-containing fluorinated compounds that might be otherwise difficult to synthesize. For example, the synthesis of fluoroaromatic amines and amides is a key area of research. dtic.mil

Development of Ligands and Catalytic Components

Oximes are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. wikipedia.org The nitrogen and oxygen atoms of the oxime group can chelate to a metal center. A classic example is dimethylglyoxime, which is used for the quantitative analysis of nickel. wikipedia.org

This compound has the potential to form stable complexes with transition metals, which could be useful in catalysis. The electronic properties of the ligand, and thus the resulting metal complex, are modulated by the electron-withdrawing fluorine atoms on the phenyl ring. This can influence the reactivity and selectivity of a metal catalyst in a given reaction. While specific catalytic applications using this compound as a ligand are not detailed in the provided search results, its structural similarity to other effective ligands suggests significant potential in this area.

Exploration in Dynamic Covalent and Energetic Materials

There is currently no direct scientific literature detailing the use of this compound in the fields of dynamic covalent chemistry or as a component in energetic materials.

Dynamic covalent chemistry relies on the formation of reversible covalent bonds, and while oxime functional groups can participate in such chemistries, specific studies involving this compound have not been identified.

Similarly, in the realm of energetic materials, while some nitrogen-containing compounds and oximes are explored for their energetic properties, there is no available research that investigates or confirms the use of this compound for this purpose. The parent compound, 2',4'-difluoroacetophenone, is noted as a starting reagent in the synthesis of various chemical structures, but its conversion to an oxime for use in energetic materials is not documented in the reviewed sources.

Applications in Advanced Analytical Standards and Reagents

The role of this compound as an advanced analytical standard or as a specialized reagent is not well-documented in publicly accessible research. While the parent compound, 2',4'-difluoroacetophenone, finds use in analytical methods such as chromatography for the identification and quantification of substances, the specific application of its oxime derivative as a standard or reagent is not established. thermofisher.com

For context, other fluorinated oxime derivatives have been developed as analytical standards. For example, Formaldehyde O-pentafluorophenylmethyl-oxime is available as an analytical standard. This suggests that fluorinated oximes have potential in analytical applications, though specific research on this compound is absent.

In a related context, a different but structurally analogous compound, Acetophenone (B1666503) 2', 4'- dihydroxy semicarbazone, has been proposed as a sensitive and selective spectrophotometric reagent for the determination of Vanadium (V). This highlights the potential for oxime-related structures to be utilized as analytical reagents.

Future Research Directions and Outlook for 2 ,4 Difluoroacetophenone Oxime

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of oximes involves the condensation of a carbonyl compound with hydroxylamine (B1172632), often requiring conditions that are not environmentally benign. nsf.govnumberanalytics.com Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 2',4'-Difluoroacetophenone (B1293509) oxime.

Key areas of development include:

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. For instance, trifluoroacetic acid (TFA) has been shown to effectively catalyze the Beckmann rearrangement of acetophenone (B1666503) oximes to amides, and similar principles could be applied to develop acid-catalyzed, solvent-free, or reusable catalytic systems for the synthesis of the target oxime. researchgate.net

Biocatalysis: The use of enzymes to perform chemical transformations is a cornerstone of green chemistry. vapourtec.com Research into identifying or engineering enzymes that can catalyze the formation of the oxime bond under mild, aqueous conditions would represent a significant step towards a fully sustainable synthetic route.

Improved Reaction Conditions: Moving beyond harsh reagents, future methodologies may explore the use of greener solvents, lower reaction temperatures, and processes that minimize waste generation, aligning with the principles of sustainable chemistry. vapourtec.com A known method for preparing the precursor, 2,4-difluoroacetophenone, utilizes 2,4-difluoroaniline (B146603), acetaldoxime (B92144), and copper sulfate (B86663), which could be a starting point for optimization towards more sustainable practices. google.com

Table 1: Comparison of Hypothetical Synthetic Approaches for 2',4'-Difluoroacetophenone Oxime

| Parameter | Traditional Condensation | Future Sustainable Approach |

| Catalyst | Strong Acid/Base | Organocatalyst or Biocatalyst |

| Solvent | Volatile Organic Solvents (e.g., Pyridine, Ethanol) orgsyn.org | Water, Deep Eutectic Solvents, or Solvent-Free |

| Temperature | Elevated Temperatures (e.g., 60 °C) orgsyn.org | Room Temperature or Mild Heating |

| Byproducts | Salt waste, difficult-to-recycle solvents | Minimal waste, biodegradable components |

| Atom Economy | Moderate | High |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

Oximes are exceptionally versatile functional groups, capable of undergoing a wide array of transformations. nsf.gov The electronic influence of the 2,4-difluoro-substituted phenyl ring on the oxime moiety of this compound is a rich area for investigation.

Future research should aim to:

Probe N-O Bond Fragmentation: A common reactivity mode for oximes is the cleavage of the N-O bond to form reactive iminyl radicals. nsf.gov Investigating this fragmentation for this compound using transition-metal catalysis or photochemistry could unlock novel pathways for synthesizing nitrogen-containing compounds. nsf.govresearchgate.net

Investigate Cycloaddition Reactions: Oximes can participate in various cycloaddition reactions to form heterocyclic structures. nsf.gov Exploring the potential of this compound in reactions like [3+2] or [2+2] cycloadditions could lead to the synthesis of novel fluorinated heterocycles, which are valuable scaffolds in medicinal chemistry.

Elucidate Mechanistic Details: Understanding the precise mechanisms of its reactions is crucial. Mechanistic studies, potentially involving isotopic labeling and kinetic analysis, will be essential to map the reaction pathways and understand how the fluorine atoms modulate the reactivity of the oxime group compared to its non-fluorinated analogs. researchgate.net Recent photocatalytic methods for forming gem-difluoroalkenes using oxime esters highlight the novel reactivity that can be achieved. researchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

Modern chemistry increasingly relies on automation and advanced reactor technologies to accelerate discovery and development. youtube.comresearchgate.net

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of hundreds of reaction conditions in parallel using multi-well plates. youtube.commt.com This technology would be invaluable for exploring the reactivity of this compound. For example, an HTE screen could efficiently identify optimal catalysts, ligands, solvents, and bases for a novel cross-coupling reaction, a process that would be slow and resource-intensive using traditional methods. youtube.comyoutube.com This approach allows for the rapid discovery of new transformations and provides large datasets for deeper analysis. youtube.commt.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, scalability, and control over reaction parameters compared to batch processing. nih.govillinois.edu Once a promising reaction for this compound is identified via HTE, it can be translated to a flow reactor. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or unstable intermediates, as flow chemistry provides superior heat transfer and minimizes the volume of hazardous material at any given time. researchgate.netnih.gov

Table 2: Illustrative High-Throughput Experimentation (HTE) Design for a Hypothetical Cross-Coupling Reaction

| Plate Wells | Catalyst (0.5 mol%) | Ligand (1.0 mol%) | Base (2.0 equiv) | Solvent |

| A1-A4 | Catalyst A | Ligand 1 | Base X | Dioxane |

| B1-B4 | Catalyst B | Ligand 1 | Base X | Dioxane |

| C1-C4 | Catalyst A | Ligand 2 | Base X | Dioxane |

| D1-D4 | Catalyst B | Ligand 2 | Base X | Dioxane |

| E1-E4 | Catalyst A | Ligand 1 | Base Y | Toluene (B28343) |

| F1-F4 | Catalyst B | Ligand 1 | Base Y | Toluene |